molecular formula C7H17ClOSi2 B1590873 Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- CAS No. 88456-93-3

Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-

Cat. No.: B1590873
CAS No.: 88456-93-3
M. Wt: 208.83 g/mol
InChI Key: RDGCOJHKQYOHIH-UHFFFAOYSA-N
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Description

This compound is an asymmetric disiloxane featuring a chloromethyl (-CH2Cl) group at position 1 and an ethenyl (vinyl, -CH=CH2) group at position 3, with methyl groups occupying the remaining silicon-bonded positions. The chloromethyl and ethenyl substituents confer dual reactivity: the former enables nucleophilic substitution or quaternization, while the latter facilitates hydrosilylation or polymerization. Potential applications include serving as a precursor for ionic liquids, crosslinking agents, or functional materials.

Properties

IUPAC Name

chloromethyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGCOJHKQYOHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556255
Record name 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88456-93-3
Record name 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- (CAS No. 88456-93-3) is a siloxane compound with notable applications in research and potential biological activities. Its molecular formula is C7H17ClOSi2, and it has a molecular weight of 208.83 g/mol. This compound exhibits unique properties due to its siloxane backbone and chloromethyl functional group, making it a subject of interest in various scientific studies.

Disiloxane derivatives are known for their versatility in chemical reactions and applications. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC7H17ClOSi2
Molecular Weight208.83 g/mol
PurityTypically ≥ 95%
SolubilitySoluble in organic solvents
Boiling PointApprox. 200 °C

Biological Activity

The biological activity of disiloxane compounds can vary widely based on their structural features. Research indicates that siloxane derivatives often exhibit enhanced biological properties compared to their carbon-based analogs. This section highlights significant findings related to the biological activity of Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-.

Antimicrobial Activity

Studies have shown that siloxane compounds can possess antimicrobial properties. For instance, disiloxanes with chloromethyl groups have been investigated for their efficacy against various bacterial strains. A study demonstrated that certain siloxane derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of disiloxanes are also noteworthy. Research indicates that the presence of chloromethyl groups can enhance cytotoxicity towards cancer cell lines. In vitro studies have shown that Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- demonstrates selective cytotoxicity against human cancer cell lines while sparing normal cells . This selectivity is crucial for the development of potential anticancer agents.

The mechanism by which disiloxanes exert their biological effects often involves interaction with cellular membranes or specific biomolecules. The reactive chloromethyl group is believed to participate in nucleophilic substitution reactions with cellular components, leading to disruption of cellular functions . Additionally, the siloxane backbone may contribute to membrane permeability alterations.

Case Studies

Several case studies highlight the potential applications of Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-.

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various siloxane derivatives against clinical isolates of bacteria. Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxic Effects on Cancer Cells : In a controlled experiment assessing the cytotoxicity of several siloxane compounds on breast cancer cell lines (MCF-7), Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 2: Physical and Functional Properties

Compound Density (kg/m³, 298 K) Reactivity Highlights Thermal Stability Applications Evidence
1-(Chloromethyl)-3-ethenyl- ~800–820 (inferred) Combines nucleophilic (Cl) and radical (vinyl) reactivity Moderate Functional polymers, ionic liquids
1,3-Divinyltetramethyldisiloxane 808.00 at 298 K High hydrosilylation activity with Pt catalysts High Silicone elastomers, coatings
1,3-Bis(hydroxyhexanoylmethyl)tetramethyldisiloxane N/A Polar ester groups enhance miscibility Moderate Poly(siloxane-urethane) copolymers
Dicationic imidazolium disiloxanes N/A High ionic conductivity (≥10⁻³ S/cm) High (≤300°C) Electrolytes, lubricants
1,3-Di-p-tolyldisiloxane (CAS 18055-70-4) N/A Aromatic stability, low polarity High High-temperature resins

Key Comparative Insights:

Reactivity :

  • The chloromethyl-ethenyl compound uniquely combines electrophilic (Cl) and π-bond (vinyl) reactivity, enabling sequential functionalization (e.g., quaternization followed by hydrosilylation) . This contrasts with divinyl disiloxanes , which are specialized for Pt-catalyzed crosslinking .
  • Imidazolium-functionalized disiloxanes (e.g., IL5, IL7) exhibit ionic liquid behavior but lack the dual reactivity of the target compound .

Synthesis Efficiency :

  • Asymmetric disiloxanes like the target compound are synthesized in >95% yield via disproportionation, outperforming traditional hydrosilylation routes (72–88% yields) .

Applications: Chloromethyl-ethenyl disiloxane is ideal for creating asymmetric ionic liquids or block copolymers, whereas hydroxyester-functionalized disiloxanes improve polymer miscibility . Trimethoxysilyl-ethyl disiloxanes excel as coupling agents due to hydrolyzable -OCH3 groups, unlike the target compound’s non-hydrolyzable Cl and vinyl groups .

Thermal and Physical Properties :

  • Dicationic disiloxane ionic liquids exhibit superior thermal stability (≤300°C) compared to the target compound’s moderate stability .
  • The density of divinyl disiloxanes decreases linearly with temperature (808 kg/m³ at 298 K), a trend likely shared by the chloromethyl-ethenyl analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-
Reactant of Route 2
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Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-

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